molecular formula C16H21N3O3 B2505039 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea CAS No. 1396878-90-2

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2505039
CAS No.: 1396878-90-2
M. Wt: 303.362
InChI Key: ZTNIORJJKQIUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Internal Standards for LC–MS Analysis

A study on the synthesis of deuterium-labeled AR-A014418, a compound related to 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea, highlighted its potential for use in cancer, nociceptive pain, and neurodegenerative disorders research. The stable deuterium-labeled version was synthesized to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in drug absorption and pharmacokinetics studies, indicating its significant role in medicinal chemistry research (Liang et al., 2020).

Development of New Chemical Classes

Research on synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, involving the use of benzyl isocyanide and 4-methoxybenzoylformic acid, has led to the creation of a new class of cyclic dipeptidyl ureas. This work showcases the innovative approach to developing novel chemical entities that could have implications in drug development and therapeutic applications (Sañudo et al., 2006).

Nonlinear Optical Applications

Theoretical investigations on the molecular structure and vibrational spectra of a similar compound, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have shown its potential for nonlinear optical applications. The study found that the compound exhibits a high first hyperpolarizability, making it an attractive candidate for further studies in this area (Al-Abdullah et al., 2014).

Discovery of New Urea Derivatives

Isolation of four urea derivatives from Pentadiplandra brazzeana, including a compound structurally related to this compound, illustrates the exploration of natural sources for novel chemical entities. Such discoveries can lead to the identification of new therapeutic agents or chemical tools for biological research (Tsopmo et al., 1999).

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-22-14-6-2-11(3-7-14)9-17-16(21)18-12-8-15(20)19(10-12)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNIORJJKQIUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.